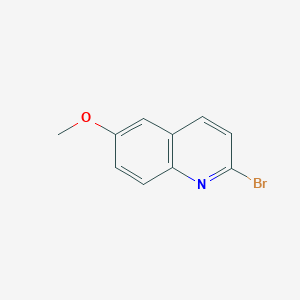

2-Bromo-6-methoxyquinoline

概要

説明

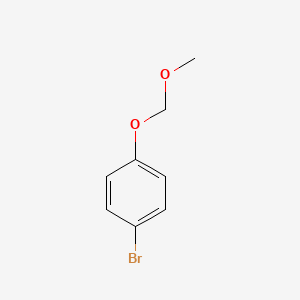

2-Bromo-6-methoxyquinoline is a halogenated quinoline derivative that has garnered interest due to its potential as an intermediate in the synthesis of various biologically active compounds. The presence of both a bromine and a methoxy group on the quinoline ring structure allows for further chemical modifications, making it a versatile building block in medicinal chemistry.

Synthesis Analysis

The synthesis of halogenated quinolines, including those similar to 2-bromo-6-methoxyquinoline, has been explored in several studies. A practical and scalable route for the synthesis of halogenated quinolines has been reported, which could be adapted for the synthesis of 2-bromo-6-methoxyquinoline . Additionally, the synthesis of related compounds, such as 6-bromo-4-iodoquinoline, has been achieved through a series of reactions starting from simple precursors like 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline . These methods highlight the potential for synthesizing 2-bromo-6-methoxyquinoline through similar strategies.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-bromo-6-methoxyquinoline has been elucidated using various spectroscopic methods and confirmed by X-ray diffraction . Density functional theory (DFT) calculations have been employed to predict the molecular structure and compare it with experimental data, ensuring the accuracy of the structural information . These techniques could be applied to determine the precise molecular structure of 2-bromo-6-methoxyquinoline.

Chemical Reactions Analysis

The reactivity of halogenated quinolines allows for a variety of chemical transformations. For instance, the presence of a bromine atom can facilitate further substitution reactions, as seen in the synthesis of 6-bromo-4-iodoquinoline . Moreover, the methoxy group can act as a directing group in various reactions, influencing the site-selectivity of electrophilic and nucleophilic attacks on the quinoline ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated quinolines are influenced by the substituents on the quinoline ring. For example, the introduction of a bromine atom can significantly affect the molecule's electron distribution, as indicated by molecular electrostatic potential studies . The presence of a methoxy group can also impact the molecule's solubility and reactivity. These properties are crucial for understanding the behavior of 2-bromo-6-methoxyquinoline in various chemical environments and for optimizing its use in synthesis.

科学的研究の応用

Synthesis of Quinoline Derivatives:

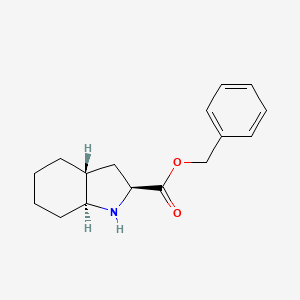

- 2-Bromo-6-methoxyquinoline serves as a key intermediate in the synthesis of various quinoline derivatives. For instance, it is used in the synthesis of anti-tuberculosis drugs, specifically quinoline-TMC-207 derivatives, demonstrating its utility in medicinal chemistry (Sun Tie-min, 2009).

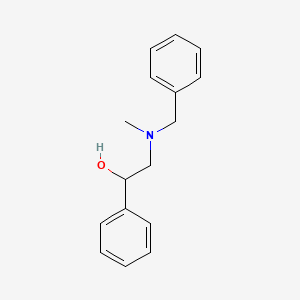

- It is also involved in the Negishi-type coupling reaction to produce 6-substituted 2-methoxy-quinolines and 1H-quinolin-2-ones, which are inhibitors of steroid 5alpha reductases (Baston et al., 2000).

Chemical Synthesis and Transformations:

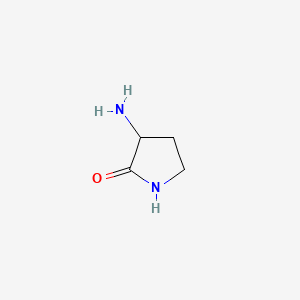

- The compound is used in regioselective bromination and alkoxydehalogenation processes, showcasing its versatility in organic synthesis (Osborne & Miller, 1993).

- 2-Bromo-6-methoxyquinoline is involved in Skraup-type synthesis, contributing to the creation of bromoquinolinols, which are valuable in the development of various chemical compounds (Lamberth et al., 2014).

Development of Fluorescent Probes and Sensors:

- It has been used in the development of Zn(II) fluorescent probes due to its strong fluorescence responses and high selectivity, proving essential in biochemical and analytical applications (Zhao et al., 2011).

Antimicrobial and Antituberculosis Research:

- Various derivatives of 2-Bromo-6-methoxyquinoline have been synthesized and evaluated for their antimycobacterial activity, particularly against Mycobacterium tuberculosis, highlighting its potential in developing new antimicrobial agents (Upadhayaya et al., 2009).

Applications in Drug Synthesis and Molecular Studies:

- It is used in the synthesis of key intermediates for drug discoveries, as seen in the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, an important compound in medicinal chemistry (Nishimura & Saitoh, 2016).

特性

IUPAC Name |

2-bromo-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-8-3-4-9-7(6-8)2-5-10(11)12-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDSUWYPVSNSRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466938 | |

| Record name | 2-BROMO-6-METHOXYQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-methoxyquinoline | |

CAS RN |

476161-59-8 | |

| Record name | 2-BROMO-6-METHOXYQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

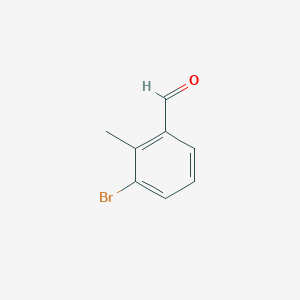

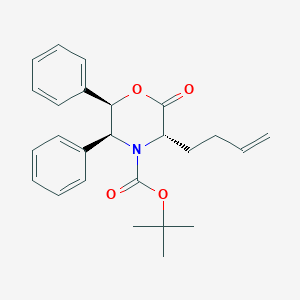

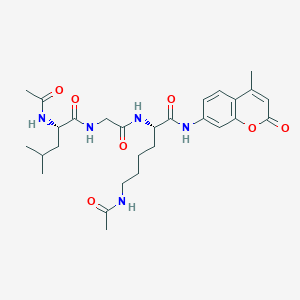

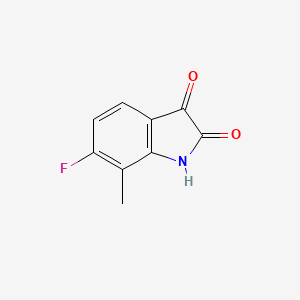

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。